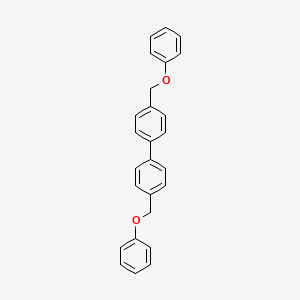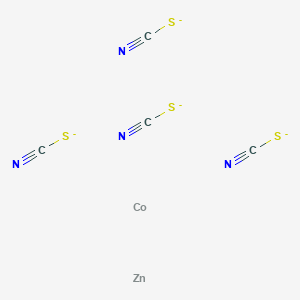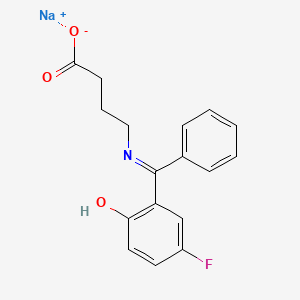![molecular formula C19H15FO2 B14510190 Phenol, 4,4'-[(4-fluorophenyl)methylene]bis- CAS No. 63074-93-1](/img/structure/B14510190.png)
Phenol, 4,4'-[(4-fluorophenyl)methylene]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4,4’-[(4-fluorophenyl)methylene]bis- is an organic compound with the molecular formula C19H15FO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with a fluorophenyl group and a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[(4-fluorophenyl)methylene]bis- typically involves the reaction of 4-fluorobenzaldehyde with phenol in the presence of a catalyst. The reaction conditions often include an acidic or basic medium to facilitate the formation of the methylene bridge between the phenol molecules and the fluorophenyl group .
Industrial Production Methods
In industrial settings, the production of Phenol, 4,4’-[(4-fluorophenyl)methylene]bis- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4,4’-[(4-fluorophenyl)methylene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
Phenol, 4,4’-[(4-fluorophenyl)methylene]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Phenol, 4,4’-[(4-fluorophenyl)methylene]bis- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-fluoro-: A simpler derivative with a single fluorine substitution on the benzene ring.
Phenol, 4,4’-(1-methylethylidene)bis-:
Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-: Another derivative with a methoxy group and an amino linkage.
Uniqueness
Phenol, 4,4’-[(4-fluorophenyl)methylene]bis- is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a methylene bridge. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
63074-93-1 |
|---|---|
Fórmula molecular |
C19H15FO2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
4-[(4-fluorophenyl)-(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C19H15FO2/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19,21-22H |
Clave InChI |
AHUGQNPASAGFGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)

![N-Ethyl-N'-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B14510120.png)

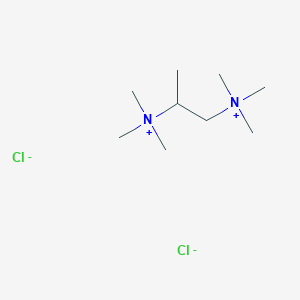
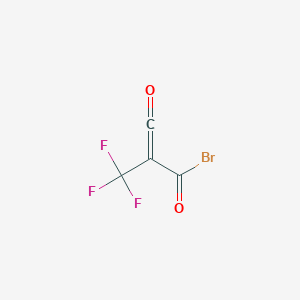

![4,4-Dimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14510138.png)
![5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14510142.png)
